molecular formula C60H38N4S4 B1498522 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine

5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine

Cat. No.: B1498522
M. Wt: 943.2 g/mol
InChI Key: QZDAIYDVOKQQKS-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is a synthetic porphyrin derivative characterized by the presence of four 2-thienylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research in fields like chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine typically involves the condensation of pyrrole with 4-(2-thienyl)benzaldehyde under acidic conditions. The reaction is carried out in a solvent mixture of propionic acid, acetic acid, and nitrobenzene at elevated temperatures (130-140°C) for 40-60 minutes . The resulting porphyrin is then purified using chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine undergoes various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

    Reduction: The compound can be reduced to form metalloporphyrin complexes.

    Substitution: The thienyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Porphyrin dications.

    Reduction: Metalloporphyrin complexes.

    Substitution: Halogenated porphyrins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is unique due to the presence of thienyl groups, which impart distinct electronic properties and enhance its ability to participate in various chemical reactions. This makes it particularly valuable in the development of advanced materials and catalytic systems.

Properties

Molecular Formula

C60H38N4S4

Molecular Weight

943.2 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-thiophen-2-ylphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C60H38N4S4/c1-5-53(65-33-1)37-9-17-41(18-10-37)57-45-25-27-47(61-45)58(42-19-11-38(12-20-42)54-6-2-34-66-54)49-29-31-51(63-49)60(44-23-15-40(16-24-44)56-8-4-36-68-56)52-32-30-50(64-52)59(48-28-26-46(57)62-48)43-21-13-39(14-22-43)55-7-3-35-67-55/h1-36,61,64H

InChI Key

QZDAIYDVOKQQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=CS9)C1=CC=C(C=C1)C1=CC=CS1)C=C5)C1=CC=C(C=C1)C1=CC=CS1)N4

Origin of Product

United States

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